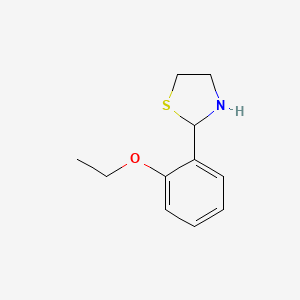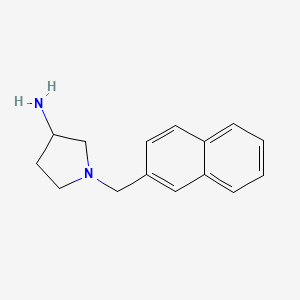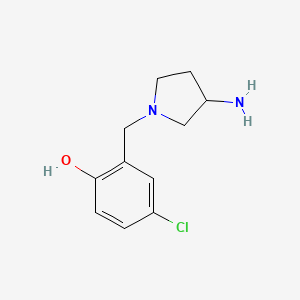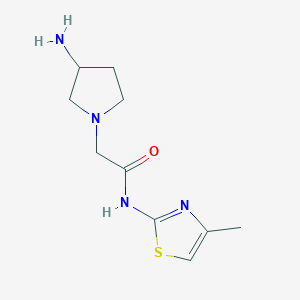![molecular formula C11H19N3 B1468473 {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1310095-45-4](/img/structure/B1468473.png)
{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
説明
“{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also includes a cyclopentylmethyl group and a methylamine group .
Synthesis Analysis
The synthesis of amines, such as “{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine”, can involve several methods . These include the reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis .
Molecular Structure Analysis
The molecular structure of “{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is complex due to the presence of a pyrazole ring, a cyclopentylmethyl group, and a methylamine group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Amines, including “{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine”, can undergo a variety of chemical reactions . These include reactions with acid chlorides to form amides, reactions with alkyl halides to form secondary or tertiary amines, and reactions with nitrous acid to form diazonium salts .
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques and Characterization : Pyrazole derivatives, including those related to {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, have been synthesized and characterized using various methods like FT-IR, UV–visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These techniques help in understanding the structural and chemical properties of these compounds (Titi et al., 2020).
Biological Activities
Antitumor, Antifungal, and Antibacterial Activities : Certain pyrazole derivatives exhibit significant biological activities, including antitumor, antifungal, and antibacterial properties. This highlights their potential in developing new pharmacological treatments (Titi et al., 2020).
Cytotoxic Properties : Research has explored the cytotoxic properties of pyrazole derivatives, particularly in the context of tumor cell lines. This further underscores the potential of these compounds in cancer research and therapy (Kodadi et al., 2007).
Synthesis of Novel Tacrine Analogs : Novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines have been synthesized as tacrine analogs. These compounds show promising in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating potential applications in the treatment of diseases like Alzheimer’s (Mahdavi et al., 2017).
Inhibitory Effect on Platelet Aggregation : Certain pyrazole derivatives, specifically 4-(1H-pyrazol-1-yl)-2-butylamine derivatives, have been identified as inhibitors of blood platelet aggregation, which can be crucial in developing treatments for cardiovascular diseases (Ferroni et al., 1989).
Chemical Properties
Hydrogen-bonded Structures : Studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate have shown interesting hydrogen-bonded structures, contributing to a deeper understanding of chemical bonding and interactions in these compounds (Portilla et al., 2007).
Tautomerism in Derivatives : The synthesis and study of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles have indicated the presence of tautomerism in these derivatives. Understanding this phenomenon is crucial for the development of pharmaceuticals and other chemical applications (Dzvinchuk & Lozinskii, 2011).
特性
IUPAC Name |
1-[1-(cyclopentylmethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-11-7-13-14(9-11)8-10-4-2-3-5-10/h7,9-10,12H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNUCVKQGMPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



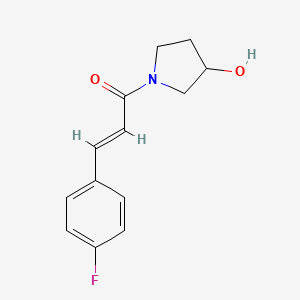
![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)
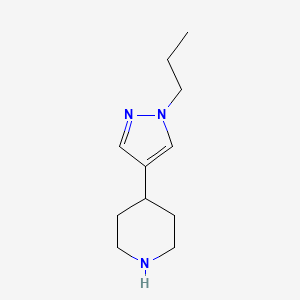
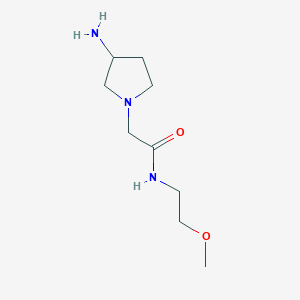
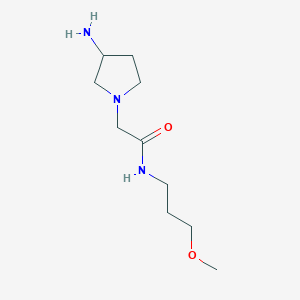
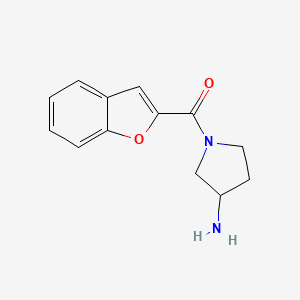
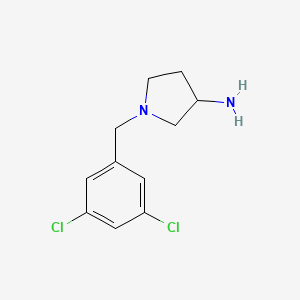
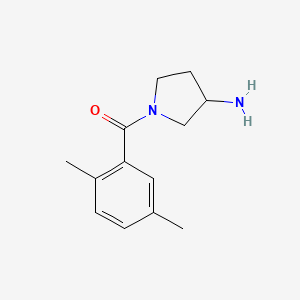
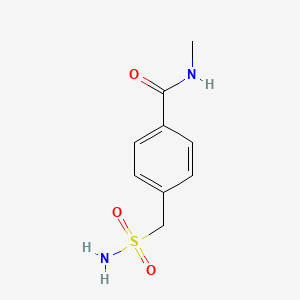
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)
